molecular formula C15H15NO4 B13681131 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione

2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione

Cat. No.: B13681131
M. Wt: 273.28 g/mol
InChI Key: QHGLMYAEUQAHRC-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features an isoindoline-1,3-dione moiety fused with a 1,4-dioxaspiro[4.4]nonane ring system. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the spirocyclic structure . The reaction conditions often include heating and the use of solvents such as toluene or acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.4]nonan-9-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H15NO4/c17-13-10-4-1-2-5-11(10)14(18)16(13)12-6-3-7-15(12)19-8-9-20-15/h1-2,4-5,12H,3,6-9H2

InChI Key

QHGLMYAEUQAHRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)OCCO2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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